![molecular formula C20H33ClN2O3 B14291828 4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 112688-45-6](/img/structure/B14291828.png)
4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C20H33ClN2O3 and a molecular weight of 384.951 g/mol . This compound is part of the pyridinium family and is characterized by its unique structure, which includes a carbamoyl group and a dodecyloxy substituent.
Métodos De Preparación
The synthesis of 4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves a multi-step process. One common synthetic route includes the reaction of pyridine with dodecyloxycarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamoyl chloride under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or dodecyloxy groups, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dodecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-Carbamoyl-1-(dodecylcarbamoylmethyl)pyridinium chloride: This compound has a similar structure but with a dodecylcarbamoyl group instead of a dodecyloxy group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound features a dinitrophenyl group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
112688-45-6 |
|---|---|
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
dodecyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-16-25-19(23)17-22-14-12-18(13-15-22)20(21)24;/h12-15H,2-11,16-17H2,1H3,(H-,21,24);1H |
Clave InChI |
ZVDNNNCLPGFXEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
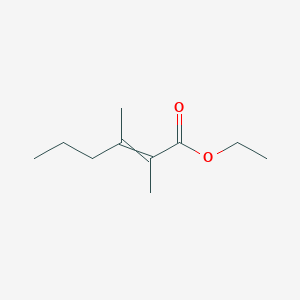
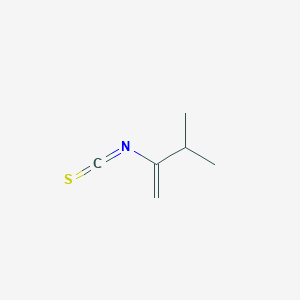
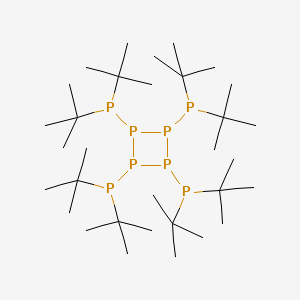
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
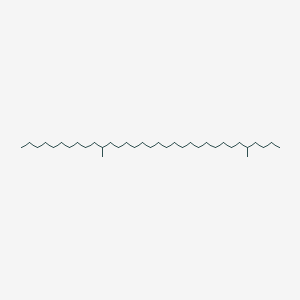
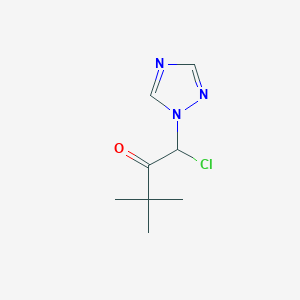
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

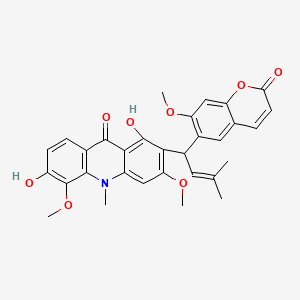
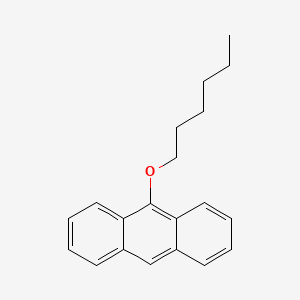
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
